ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C18H18ClN3O3S |
|---|---|
Molecular Weight |
391.9 g/mol |
IUPAC Name |
ethyl 2-[3-(6-chloroindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H18ClN3O3S/c1-3-25-17(24)16-11(2)20-18(26-16)21-15(23)7-9-22-8-6-12-4-5-13(19)10-14(12)22/h4-6,8,10H,3,7,9H2,1-2H3,(H,20,21,23) |
InChI Key |
PUJHKYUQUMGTEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=CC3=C2C=C(C=C3)Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the nucleophilic substitution of the chlorine atom in ethyl 2-chloroacetoacetate by thiourea, facilitated by sodium carbonate in ethanol. The intermediate undergoes cyclization to form the thiazole ring. Key optimizations include:
-
Solvent and Catalyst : Ethanol serves as the solvent, while sodium carbonate (0.01–0.1 wt%) accelerates the reaction without requiring harsh conditions.
-
Temperature and Time : A stepwise temperature protocol (40–55°C during addition, 60–70°C for 5–5.5 hours) ensures complete conversion, reducing side reactions.
-
Microwave Assistance : Previous methods required 10-hour reflux, but microwave irradiation at 80°C for 10–15 minutes cuts reaction time by 80% while maintaining a 65% yield.
Yield and Purity
The patented method achieves a yield exceeding 98% with a melting point of 172–173°C, outperforming traditional approaches (70–80% yield, 10-hour reflux).
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Reaction Time | 10 hours | 5.5 hours |
| Temperature | Reflux (~78°C) | 60–70°C |
| Yield | 70–80% | >98% |
| Melting Point | 170–172°C | 172–173°C |
Synthesis of 3-(6-Chloro-1H-Indol-1-yl)Propanoic Acid
This intermediate combines a 6-chloroindole moiety with a propanoic acid chain. While explicit synthesis details are scarce in the provided sources, PubChem confirms its structure (C₁₁H₁₀ClNO₂), and analogous methods from PMC suggest viable pathways.
Indole Functionalization
6-Chloroindole is synthesized via electrophilic chlorination of indole using reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The chloro group at the 6-position is critical for subsequent reactivity.
Propanoic Acid Conjugation
The propanoic acid side chain is introduced through alkylation or acylation. A plausible route involves:
-
N-Alkylation : Reacting 6-chloroindole with acrylic acid under acidic conditions to form 3-(6-chloro-1H-indol-1-yl)propanoic acid.
-
Coupling Agents : Using carbodiimides (e.g., EDC) to conjugate propanoic acid to the indole nitrogen, though this requires prior activation of the acid.
Amide Coupling of Intermediates
The final step involves forming an amide bond between the thiazole’s amine group and the propanoic acid’s carbonyl. This is achieved via standard peptide coupling protocols.
Activation and Coupling
-
Activation : 3-(6-Chloro-1H-indol-1-yl)propanoic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or as a mixed anhydride.
-
Coupling : The activated acid reacts with ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate in the presence of a base (e.g., triethylamine) and a coupling agent (e.g., HATU).
Reaction Conditions
-
Solvent : Dichloromethane (DCM) or dimethylformamide (DMF) ensures solubility of both intermediates.
-
Yield : Analogous couplings in PMC report yields of 70–80% under optimized conditions.
Challenges and Mitigations
Purification Difficulties
The final compound’s polarity complicates isolation. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is employed.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the indole ring can be reduced to an amino group.
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-indole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The indole moiety can interact with multiple receptors and enzymes, leading to various biological effects . The thiazole ring can also interact with biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Thiazole Carboxylate Family
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS 161798-01-2)
- Core Structure : Thiazole with a 4-methyl and ethyl carboxylate.
- Key Substituent: A 3-formyl-4-hydroxyphenyl group replaces the propanoyl-indole moiety.
Ethyl (2-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate (CAS 1401573-91-8)
- Core Structure: Thiazole with a propanoyl-amino linker and an additional acetate group.
- Key Substituent : A 3-methoxyoxazole replaces the 6-chloroindole.
- Comparison : The oxazole’s electron-deficient nature may alter binding interactions compared to indole, while the methoxy group could enhance metabolic stability .
Indole-Containing Analogues
3-(6-Chloro-1H-indol-1-yl)-1-(2-phenylmorpholino)-1-propanone (CAS 1374518-70-3)
- Core Structure: Propanone linked to 6-chloroindole and 2-phenylmorpholine.
- Comparison : The morpholine and phenyl groups introduce conformational rigidity and basicity, contrasting with the thiazole carboxylate’s planar, acidic ester group. This may influence solubility and target selectivity .
Ethyl 5-Amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate
- Core Structure : Pyrazole with a chloropyridazine and ethyl carboxylate.
- The amino group at position 5 could enhance hydrogen-bonding capacity .
Heterocyclic Hybrids with Varied Pharmacophores
3-(3-Chlorophenyl)-1-methyl-1H-pyrazol-5-ylmethanone (CAS 1374547-35-9)
- Core Structure : Pyrazole-morpholine hybrid.
- Comparison : The chloroaryl group and morpholine may confer distinct electronic and solubility profiles compared to the thiazole-indole system .
Ethyl 2-[(3E)-2-(2-Fluorophenyl)-3-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
- Core Structure : Thiazole with a dioxopyrrolidine and fluorophenyl substituent.
Structural and Functional Analysis Table
Key Observations
Electronic Effects : The 6-chloroindole group in the target compound likely enhances lipophilicity and π-π stacking compared to polar substituents like formyl-hydroxyphenyl .
Solubility : Thiazole carboxylates with ester groups (e.g., ethyl carboxylate) generally exhibit moderate solubility, whereas morpholine or pyridazine derivatives may show improved aqueous stability .
Synthetic Accessibility : Analogous compounds (e.g., pyrazole-carboxylates in ) suggest that the target compound could be synthesized via amide coupling or cyclization reactions .
Biological Activity
Ethyl 2-{[3-(6-chloro-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring, an indole moiety, and an ethyl ester functional group. The synthesis typically involves multi-step reactions, including the formation of the thiazole ring and subsequent modifications to introduce the indole and propanoyl groups. The synthetic pathway can be summarized as follows:
- Formation of Thiazole : The thiazole ring is synthesized through condensation reactions involving appropriate precursors.
- Indole Introduction : The indole moiety is introduced via a coupling reaction with a suitable indole derivative.
- Final Modifications : The final compound is obtained through esterification or amidation reactions.
Anticancer Properties
Recent studies have indicated that derivatives of thiazoles and indoles exhibit significant anticancer activity. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 10.5 |
| This compound | A549 (Lung Cancer) | 12.0 |
These results suggest that the compound may inhibit cell proliferation effectively in certain types of cancer.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Protein Kinases : Similar compounds have shown to inhibit specific kinases involved in cell signaling pathways that regulate proliferation and survival.
- Induction of Apoptosis : Studies indicate that the compound may induce apoptosis in cancer cells by activating intrinsic pathways.
Other Biological Activities
In addition to anticancer properties, thiazole and indole derivatives have been reported to possess:
- Antimicrobial Activity : Some derivatives demonstrate antibacterial and antifungal properties.
- Anti-inflammatory Effects : Certain compounds in this class have shown potential in reducing inflammation markers in vitro.
Case Studies
A notable case study involved testing a related thiazole derivative in vivo. Mice treated with the compound showed significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.
Q & A
Q. Table 1: Key Reaction Conditions
How can reaction conditions be optimized to improve yield and purity?
Level: Advanced
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Substituting acetic acid with polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis could reduce reaction time and improve regioselectivity .
- Temperature Control : Gradual heating (e.g., 80–100°C) minimizes side reactions like indole decomposition .
- In-line Monitoring : Techniques like HPLC or TLC can track reaction progress and identify byproducts early .
What characterization techniques are essential for confirming the structure of this compound?
Level: Basic
Methodological Answer:
Core techniques include:
- Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ peak) .
- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .
How can structural ambiguities in the thiazole-indole core be resolved experimentally?
Level: Advanced
Methodological Answer:
Ambiguities often arise from tautomerism or rotational isomers. Strategies include:
- Variable Temperature NMR : Observing chemical shift changes at different temperatures to identify dynamic processes .
- NOESY/ROESY : Detects spatial proximity between protons (e.g., indole H-7 and thiazole methyl group) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable conformers and compare with experimental data .
How should researchers address contradictions in reported biological activity data for this compound?
Level: Advanced
Methodological Answer:
Discrepancies may stem from assay variability or impurities. Mitigation steps:
- Replicate Studies : Use ≥3 biological replicates and standardized protocols (e.g., fixed cell lines, IC₅₀ assays) .
- Purity Validation : Ensure >95% purity via HPLC and quantify trace impurities (e.g., residual solvents) .
- Positive Controls : Include reference compounds (e.g., kinase inhibitors) to calibrate activity measurements .
What experimental designs are recommended for evaluating this compound’s bioactivity?
Level: Advanced
Methodological Answer:
A tiered approach is advised:
In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to targets like kinases or GPCRs .
In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ against purified enzymes (e.g., COX-2) .
- Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa) .
Mechanistic Studies : Flow cytometry for apoptosis or Western blotting for pathway analysis .
How can mechanistic studies elucidate the compound’s mode of action?
Level: Advanced
Methodological Answer:
Key methodologies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
